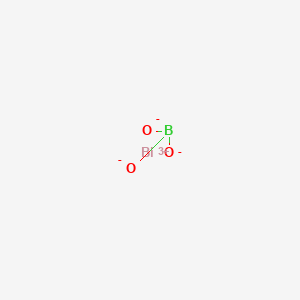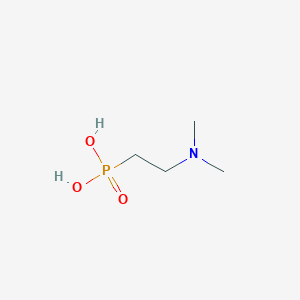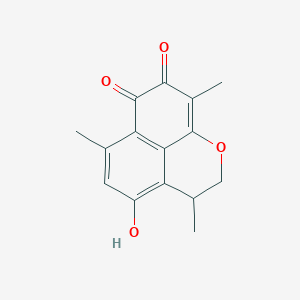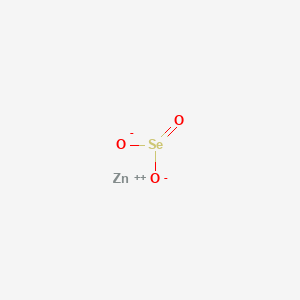
Selenito de zinc
Descripción general
Descripción
Synthesis Analysis
The synthesis of zinc selenite often involves high-throughput methods such as reactive fiber drawing, which is a thermally activated chemical reaction occurring at temperatures well below the melting points of both zinc and selenium. This process allows for the controlled breakup of zinc sheets interleaved between selenium layers, resulting in a complete and controlled chemical reaction to produce zinc selenite. The synthesis process is characterized by its efficiency and the high quality of the resulting compound, as demonstrated in various studies (Hou et al., 2013), (Hou et al., 2013).
Molecular Structure Analysis
The molecular structure of zinc selenite has been explored through methods such as X-ray diffraction and spectroscopy, revealing its complex and intriguing characteristics. Studies have identified novel tetranuclear zinc compounds with organically templated zinc selenite frameworks, showcasing the compound's closed-frameworks and its synthesis via solvothermal processes (Lunardi et al., 2020).
Chemical Reactions and Properties
Zinc selenite participates in various chemical reactions, leading to the formation of compounds with diverse applications. For instance, the synthesis of diorganyl selenides mediated by zinc in ionic liquids has been reported, highlighting the versatility and economic attractiveness of zinc selenite in chemical synthesis (Narayanaperumal et al., 2010).
Physical Properties Analysis
The physical properties of zinc selenite, such as crystallinity, morphology, and phase behavior, have been extensively studied. Techniques such as transmission electron microscopy, Raman microscopy, and energy-dispersive X-ray spectroscopy have been employed to analyze the in-fiber compound produced from reactive fiber drawing, confirming the production of high-quality zinc selenite (Hou et al., 2013).
Chemical Properties Analysis
The chemical properties of zinc selenite, including its reactivity, stability, and interactions with other compounds, are crucial for its applications in various domains. The synthesis and structural characterization of monomeric selenolato complexes of zinc offer insights into the compound's chemical behavior and potential uses in catalysis and material science (Mugesh et al., 1998).
Aplicaciones Científicas De Investigación
Mitigación de tensiones abióticas en las plantas
El zinc (Zn) y el selenio (Se) juegan un papel fundamental en la mejora del nivel de clorofila para mejorar la fotosíntesis, reduciendo el estrés oxidativo al limitar la producción de especies reactivas de oxígeno (ROS), controlando la absorción de metales pesados por las raíces de las plantas y su acumulación en el cuerpo de la planta, manteniendo la homeostasis y aliviando todos los efectos perjudiciales causados por los factores de estrés abiótico .
Mejora del crecimiento y el valor nutritivo de las plantas
La aplicación de zinc (Zn) y selenio (Se) en forma de solución para plantas o suelo es uno de los métodos más confiables para reducir los impactos negativos de diferentes tensiones ambientales en el crecimiento, el desarrollo y el valor nutritivo de las plantas .
Biofortificación en frutos de fresa
En un estudio que evalúa la biofortificación de zinc (Zn) y selenio (Se) en frutos de fresa bajo cultivo en sustrato y suelo, se encontró que el contenido de Zn y Se en los frutos de fresa aumentó con la dosis de pulverización .
Impacto en la calidad de la fruta
Se observó un impacto positivo consistente en la calidad de la fruta. El tratamiento Se2 (0,006%) provocó un aumento en el contenido de ácido ascórbico (en un 37,2%) en los frutos de fresa .
División fotoelectroquímica del agua
Se ha utilizado una síntesis química hidrotermal rápida, versátil y de bajo coste basada en el intercambio iónico para depositar una capa de selenito cúprico sobre matrices de nanorods de óxido de zinc alineados verticalmente con una capa de amortiguación de selenito de zinc para la división fotoelectroquímica del agua .
Producción de vidrio de pedernal
El this compound, el selenito de calcio y el selenio metálico se han introducido consecutivamente como agentes decolorantes en la producción de vidrio de pedernal .
Mecanismo De Acción
Target of Action
Zinc selenite is a compound that involves two essential trace elements, zinc and selenium, each having their own primary targets in the body. Zinc primarily targets various enzymes, playing a crucial role in protein synthesis and cell division . Selenium, on the other hand, is an active component of many enzymes and proteins, playing a significant role in antioxidant activities . Specifically, the ZIP8 transporter, which is zinc- and bicarbonate-dependent, mediates the uptake of selenite .
Mode of Action
Zinc selenite’s mode of action involves the interaction of zinc and selenium with their respective targets. Zinc has three primary biological roles: catalytic, structural, and regulatory . Selenium’s role is mainly played through selenoproteins synthesized by the selenium metabolic system . The ZIP8 transporter mediates the uptake of selenite, and its over-expression can be associated with diminished viability in selenite-treated cells .
Biochemical Pathways
Zinc and selenium are essential trace elements serving as cofactors of many important metalloenzymes . Zinc is involved in all major metabolic pathways, so its deficiency is highly detrimental . Selenium is involved in antioxidant defenses, immune response, and thyroid function . The ZIP8 transporter mediates the uptake of selenite, causing increases in intracellular Se content in various organs .
Pharmacokinetics
The pharmacokinetics of zinc selenite involves the absorption, distribution, metabolism, and excretion (ADME) of both zinc and selenium. Zinc is commonly used for the treatment of patients with documented zinc deficiency . The pharmacokinetics of selenite has been characterized using a one-compartment model . Simulations suggest dosing regimens that achieve in vitro target selenite levels .
Result of Action
The molecular and cellular effects of zinc selenite’s action are diverse due to the wide range of roles that zinc and selenium play in the body. Zinc is closely linked to the immune system and the inflammatory process . Selenium, in therapeutic concentrations, has been studied for treating certain cancers, serious inflammatory disorders, and septic shock .
Action Environment
The action, efficacy, and stability of zinc selenite can be influenced by various environmental factors. For instance, the behavior of selenium is controlled by variations of the redox potential and the acidity of solutions at low temperatures and pressures . The formation of Zn, Cd, Ag, and Hg selenites under natural oxidation conditions in near-surface environments has been discussed .
Safety and Hazards
Direcciones Futuras
The introduction of In decreases the energy band gap of the synthesized ZnSeO3 nanopowder samples from 3.305 to 3.276 . This suggests that strain engineering on the electrochemical properties of hydrothermally grown nanostructured indium doped ZnSeO3 could be a viable option for the risk mitigation in DSR .
Análisis Bioquímico
Biochemical Properties
Zinc selenite interacts with various enzymes, proteins, and other biomolecules. For instance, selenium is required for the synthesis of selenocysteine, an amino acid present in selenoproteins of biological importance in metabolism such as glutathione peroxidase . Zinc, on the other hand, is a critical component of many enzymes and proteins, contributing to their structural stability and functional activity .
Cellular Effects
Zinc selenite influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, selenium has been shown to influence thyroid hormone serum concentrations . Zinc is known to play a role in the regulation of gene expression and is involved in various cellular processes, including cell division and growth .
Molecular Mechanism
At the molecular level, zinc selenite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, selenium is involved in the activation of glutathione peroxidase, an enzyme that protects the body from oxidative damage . Zinc, on the other hand, can bind to and influence the activity of various enzymes and transcription factors .
Dosage Effects in Animal Models
The effects of zinc selenite can vary with different dosages in animal models. For example, a study showed that selenium and zinc supplementation had protective effects on the reproductive organs of rats against postnatal protein malnutrition . High doses of these elements can have toxic or adverse effects .
Metabolic Pathways
Zinc selenite is involved in various metabolic pathways. Selenium, for instance, is a component of the enzyme glutathione peroxidase, which plays a crucial role in protecting the body from oxidative stress . Zinc is involved in numerous metabolic processes, including protein synthesis, cell division, and DNA repair .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
zinc;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Se.Zn/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPCBAALXHYHP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSeO3, O3SeZn | |
| Record name | zinc selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894194 | |
| Record name | Zinc selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13597-46-1 | |
| Record name | Zinc selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, zinc salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of zinc selenite?
A1: The molecular formula of zinc selenite is ZnSeO3, and its molecular weight is 208.39 g/mol.
Q2: What is the crystal structure of β-zinc selenite?
A2: β-Zinc selenite crystallizes in the orthorhombic space group Pbca. Its structure consists of layers formed by Zn2O8 dimers, where each dimer shares four vertices with neighboring ones. These layers are linked by (SeO3)2− groups to create an open framework. [, ]
Q3: What spectroscopic techniques are used to characterize zinc selenite?
A3: Several techniques are employed, including:
- FT-IR Spectroscopy: Identifies functional groups and vibrational modes within the compound. []
- UV-Vis Diffuse Reflectance Spectroscopy: Determines the optical band gap and electronic transitions. []
- Raman Spectroscopy: Analyzes vibrational modes and structural changes, especially in nanocrystals. []
Q4: Can zinc selenite nanostructures be synthesized within templates, and if so, what methods are used?
A4: Yes, zinc selenite nanostructures can be synthesized within SiO2/Si track templates. Both chemical and electrochemical deposition methods have been explored, with the latter proving more effective. []
Q5: Does zinc selenite exhibit photocatalytic activity?
A5: Yes, zinc selenite demonstrates photocatalytic properties, particularly in the degradation of organic dyes like indigo carmine. The efficiency of photodegradation can be influenced by factors such as dye concentration, catalyst amount, and pH. []
Q6: Have any computational chemistry studies been conducted on zinc selenite?
A6: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural properties and electronic band structure of zinc selenite compounds. []
Q7: Is there evidence suggesting a role for zinc selenite in sensory transmission within the nervous system?
A7: Research suggests that zinc, potentially transported via zinc selenite, plays a role in sensory transmission. Studies show the presence of zinc selenite and metallothionein-III (MT-III), a zinc-binding protein, in rat primary afferent neurons, specifically in small-diameter neurons and lamina V of the spinal cord. []
Q8: Are there any developmental changes in zinc-positive thalamocortical terminals in the rat barrel cortex?
A8: Yes, a transient increase in zinc-positive thalamocortical terminals originating from the ventroposterior medial (VPM) and posterior nuclei (Po) of the thalamus is observed in the rat barrel cortex between postnatal days 9 and 13. This coincides with the development of whisking behavior, suggesting a role for zinc in sensory circuit refinement. []
Q9: What is the role of the posteromedial cortical nucleus of the amygdala in processing olfactory and vomeronasal information in mice, and how is zinc selenite involved in studying this?
A9: The posteromedial cortical nucleus of the amygdala is suggested to integrate olfactory and vomeronasal information in mice. Zinc selenite, used as a tracer for zinc-enriched (putatively glutamatergic) projections, reveals connections between the posteromedial cortical nucleus of the amygdala and other brain regions involved in olfactory and vomeronasal processing, such as the accessory olfactory bulb, piriform cortex, and entorhinal cortex. []
Q10: What is the comparative toxicity of zinc selenite to other inorganic contaminants in endangered fish species?
A10: In acute toxicity tests conducted on endangered fish species, including Colorado squawfish, razorback sucker, and bonytail, zinc selenite displayed moderate to high toxicity. The rank order of toxicity from most to least toxic was vanadium = zinc > selenite > lithium = uranium > selenate > boron. []
Q11: Can prenatal lead exposure affect offspring learning, and can zinc selenite offer protection?
A11: Studies on rats indicate that prenatal lead exposure can negatively impact offspring learning ability, possibly due to altered neurotransmitter levels in the cerebral cortex. Supplementing with a combination of vitamin C, zinc, and selenite shows potential in mitigating these adverse effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



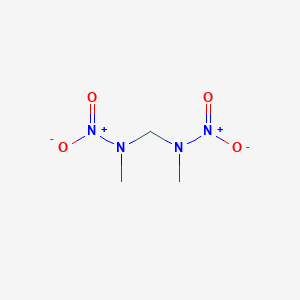

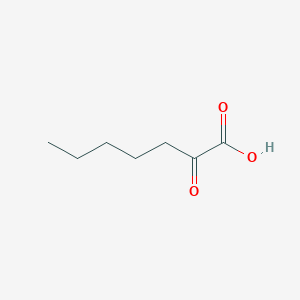
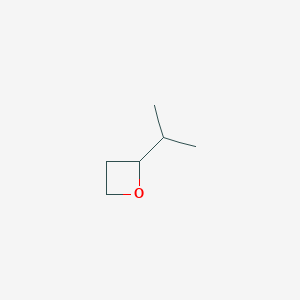

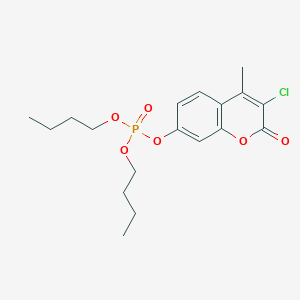

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

